Validated Inactivity at Human Melatonin MT2 Receptors vs. UCSF4226 Agonist
In a direct head-to-head comparison, the target compound (Sigma RefCode Z3670677764/SML2754) was tested alongside the selective hMT2 agonist UCSF4226 (SML2753) for inhibition of isoproterenol-stimulated cAMP production on hMT1 and hMT2 receptors transiently expressed in HEK cells. The compound showed no measurable activity (pEC50 < 4.5) at either receptor, while UCSF4226 demonstrated potent and selective agonism at hMT2 (pEC50 = 8.2 ± 0.1) [1]. This establishes the compound as a validated, paired inactive control.
| Evidence Dimension | Potency at human MT2 receptor (pEC50 for cAMP inhibition) |
|---|---|
| Target Compound Data | pEC50 < 4.5 (n=3) |
| Comparator Or Baseline | UCSF4226 (SML2753) hMT2 pEC50 = 8.2 ± 0.1 (n=4) |
| Quantified Difference | >3.7 log units (>5,000-fold) lower potency |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT2 receptors transiently expressed in HEK cells; compounds tested up to 30 μM. |
Why This Matters
This quantifies the compound's essential function as a negative control, enabling researchers to attribute UCSF4226's effects specifically to MT2 receptor agonism.
- [1] Stein RM, et al. Nature. 2020;579(7800):609-614. Extended Data Table 4. View Source
